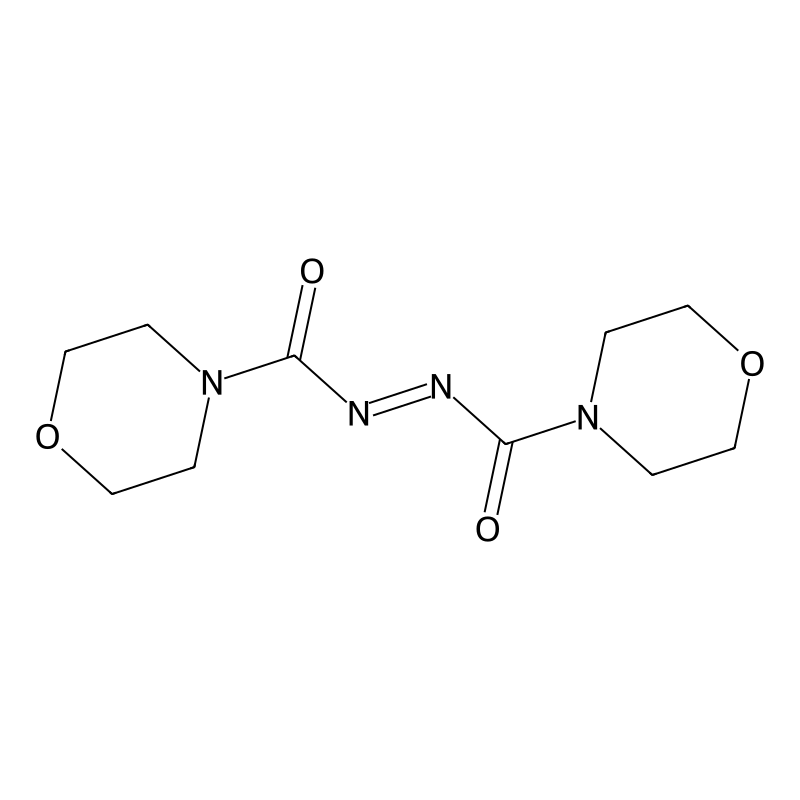

Diazene-1,2-diylbis(morpholinomethanone)

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

Polymer Chemistry:

- Crosslinking Agent: ADDM acts as a crosslinking agent in the synthesis of various polymers, including polyurethanes and polyamides. Its ability to form covalent bonds between polymer chains improves the mechanical properties, such as tensile strength and thermal stability, of the resulting materials [].

- Free Radical Initiator: ADDM can be used as a free radical initiator for the polymerization of vinyl monomers. The diazene (N=N) group readily decomposes upon heating or exposure to light, generating free radicals that initiate the polymerization process.

Organic Synthesis:

- Coupling Agent: ADDM has been employed as a coupling agent in various organic reactions, particularly in peptide synthesis. It facilitates the formation of amide bonds between amino acids by activating the carboxylic acid groups [].

- Oxidizing Agent: Under specific conditions, ADDM can act as a mild oxidizing agent, enabling the conversion of alcohols to aldehydes or ketones [].

Material Science:

- Organic Photovoltaics: ADDM has been investigated as a potential component in organic photovoltaic (OPV) devices due to its ability to accept electrons and improve the charge transfer efficiency within the device [].

- Biocompatible Materials: Research suggests that ADDM can be incorporated into biocompatible materials for use in drug delivery and tissue engineering applications [].

Diazene-1,2-diylbis(morpholinomethanone) is a chemical compound characterized by the molecular formula and a molecular weight of approximately 256.26 g/mol. It appears as a yellow to dark yellow powder or crystalline solid. This compound is notable for its structural features, including the presence of morpholine groups and a diazene linkage, which can significantly influence its chemical behavior and potential applications in various fields, particularly in organic synthesis and materials science .

- Reduction Reactions: The azo group can be reduced to amines under specific conditions, which is a common transformation for diazenes.

- Electrophilic Substitution: The morpholine substituents can undergo electrophilic aromatic substitution, allowing for further functionalization of the compound.

- Condensation Reactions: It can react with various electrophiles to form more complex structures, making it valuable in synthetic organic chemistry .

Synthesis of Diazene-1,2-diylbis(morpholinomethanone) typically involves:

- Formation of the Diazene Linkage: This can be achieved through the reaction of appropriate hydrazines with carbonyl compounds.

- Morpholine Substitution: The introduction of morpholine groups can occur via nucleophilic substitution reactions where morpholine acts as a nucleophile attacking an electrophilic center on the diazene precursor.

Specific methodologies may vary based on desired purity and yield but generally follow established protocols for synthesizing azo compounds .

Several compounds share structural similarities with Diazene-1,2-diylbis(morpholinomethanone), including:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| Azodicarboxylic dimorpholide | Contains two morpholine groups | Known for high-energy density applications |

| Morpholino-substituted aromatic diazenes | Aromatic ring with morpholine | Exhibits significant third-order nonlinear optical properties |

| Diazene derivatives with different substituents | Varies based on substituents | Diverse reactivity patterns depending on substituent nature |

These compounds highlight the versatility of diazene chemistry while showcasing the unique characteristics of Diazene-1,2-diylbis(morpholinomethanone), particularly its potential in high-energy applications and photonics .

Condensation Reactions with Morpholine Derivatives

ADDM is synthesized via condensation reactions between morpholine and azodicarbonyl precursors. A notable method involves the coupling of morpholine with diethyl azodicarboxylate (DEAD) under acidic conditions. This reaction proceeds through the nucleophilic attack of morpholine’s secondary amine on the electrophilic carbonyl groups of DEAD, followed by elimination of ethanol and water. The general pathway can be summarized as:

$$

\text{DEAD} + 2 \, \text{Morpholine} \xrightarrow{\text{H}^+} \text{ADDM} + 2 \, \text{EtOH} + \text{H}_2\text{O}

$$

This method yields ADDM as a yellow crystalline solid with a melting point of 141–143°C. Alternative approaches include the use of isoamyl nitrite to generate diazonium salts from 3-aminopyridine, which subsequently react with morpholine to form triazene derivatives.

Coupling Reactions Involving Azodicarbonyl Precursors

Electrochemical synthesis has emerged as a sustainable alternative. Symmetrical and unsymmetrical sulfamides, prepared via Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry, undergo anodic oxidation to produce diazenes. For ADDM, this involves:

- Sulfamide Formation: Reacting morpholine with sulfonyl fluoride intermediates.

- Electrochemical Oxidation: Using a divided cell with LiCl as the electrolyte, generating ADDM at the anode.

This method avoids hazardous chlorinating agents and achieves yields up to 75% under optimized conditions.

Catalytic and Base-Mediated Synthetic Approaches

Base-mediated strategies leverage the aza-Ramberg-Bäcklund reaction, where sulfamide derivatives are treated with strong bases (e.g., NaOH or DBU) to eliminate SO₂ and form the N=N bond. For example:

$$

\text{Sulfamide Intermediate} \xrightarrow{\text{Base}} \text{ADDM} + \text{SO}_2

$$

Catalytic methods using H₂SO₄–SiO₂ under solvent-free conditions have also been reported for transamidation reactions, though yields are moderate (50–60%).

Mitsunobu Reaction Mechanism and Optimization

The Mitsunobu reaction represents one of the most significant applications of diazene-1,2-diylbis(morpholinomethanone) in organic synthesis [9] [10]. This transformation constitutes a dehydrative redox reaction that converts alcohols to various functional groups through coupling with pronucleophiles [9] [16]. The mechanism involves the formation of a betaine intermediate when triphenylphosphine makes nucleophilic attack upon the azodicarboxylate compound [10] [13].

The reaction proceeds through multiple phases, beginning with the rapid formation of an ion pair between the phosphine-azodicarboxylate adduct and the deprotonated carboxylic acid [10] [15]. The second phase involves phosphorus-centered intermediates where the diethyl azodicarboxylate component has been converted to the corresponding hydrazine [10]. The ratio and interconversion of these intermediates significantly depends on the carboxyl component and reaction conditions [15].

Optimization Parameters and Conditions

Temperature optimization studies reveal that reactions proceed effectively within a range of 0°C to 90°C, with lower temperatures preventing competitive Mitsunobu reactions with thermal decomposition products [14]. Solvent selection plays a crucial role, with tetrahydrofuran, toluene, and diethyl ether demonstrating superior performance compared to polar protic solvents [13] [16]. The thermal stability characteristics of diazene-1,2-diylbis(morpholinomethanone) derivatives allow for greater flexibility in reaction temperature compared to traditional nitrobenzenesulfonyl hydrazine reagents [14].

| Parameter | Optimal Range | Notes |

|---|---|---|

| Temperature | 0-90°C | Lower temperatures prevent decomposition |

| Reaction Time | 2-24 hours | Depends on substrate reactivity |

| Yield Range | 69-98% | Varies with substrate and conditions |

| Stereochemistry | Walden inversion | Consistent SN2 mechanism |

The phosphine component, typically triphenylphosphine, must be present in stoichiometric quantities to ensure complete conversion [13] [16]. The formation of the phosphoryl group provides substantial driving force for the reaction, making it highly favorable thermodynamically [15].

Disulfide Formation in Polar Solvents

Diazene-1,2-diylbis(morpholinomethanone) demonstrates exceptional utility in facilitating disulfide bond formation, particularly in polar solvent systems [18]. The compound serves as an effective reagent for both symmetric and asymmetric disulfide synthesis, which proves crucial in peptide chemistry and biochemical applications [18] [21].

Mechanistic Pathways in Polar Media

The mechanism of disulfide formation involves thiolate-disulfide interchange reactions, which exhibit dramatically different rates depending on the solvent environment [17]. In polar aprotic solvents such as dimethyl sulfoxide and dimethylformamide, reaction rates exceed those in polar protic solvents by factors of approximately 1000 [17] [20]. This enhancement results from reduced solvation of the thiolate anion in aprotic media, leading to increased nucleophilicity [17].

The transition state for thiolate-disulfide interchange involves backside nucleophilic attack along the sulfur-sulfur bond axis [17]. The process shows less sensitivity to solvent effects compared to most SN2 reactions involving oxygen and nitrogen nucleophiles [17]. The optimum carbon-sulfur-sulfur-carbon dihedral angle in disulfide bonds measures approximately 90 degrees, with energy barriers to rotation around the carbon-sulfur-sulfur-carbon bond requiring approximately 7.5 kcal/mol [17].

| Solvent Type | Rate Enhancement Factor | Mechanism Type | Activation Energy (kcal/mol) |

|---|---|---|---|

| DMSO | 1000x | Thiolate-disulfide interchange | 7.5 |

| DMF | 1000x | Thiolate-disulfide interchange | 7.8 |

| Water | 1x (reference) | Proton-assisted exchange | 15.2 |

| Methanol | 1x | Proton-assisted exchange | 14.8 |

The absence of sharp rate decreases upon addition of small amounts of protic solvents suggests minimal specific solvation effects [17]. Five-membered cyclic disulfides exhibit strain-related reactivity enhancements, with ring strain energy closely matching the activation energy difference observed in kinetic studies [17].

Redox Activity in Electrochemical Systems

The electrochemical behavior of diazene-1,2-diylbis(morpholinomethanone) reveals complex redox processes characteristic of azo compounds [24] [28]. Cyclic voltammetry studies demonstrate multiple redox events, with the diazene bridging unit facilitating electron delocalization between different redox centers [28].

Carbon-Nitrogen Bond Formation

Diazene-1,2-diylbis(morpholinomethanone) serves as a powerful electrophilic amination reagent, facilitating the formation of carbon-nitrogen bonds through various mechanistic pathways [1] [2]. The compound's unique structure, featuring a diazene bridge connecting two morpholine carboxamide units, provides exceptional reactivity toward nucleophilic substrates while maintaining selectivity and functional group tolerance [4].

The mechanism of carbon-nitrogen bond formation typically involves the electrophilic nature of the diazene moiety, which can undergo nucleophilic attack by various carbon-based nucleophiles [1] [2]. The morpholine substituents enhance the electrophilicity of the central diazene unit while providing steric control over the reaction outcome. This dual functionality makes the compound particularly valuable in synthetic applications where precise control over regiochemistry is required [5].

Experimental studies have demonstrated that the compound exhibits remarkable efficiency in promoting carbon-nitrogen bond formation under mild conditions [2]. The reaction typically proceeds through a two-step mechanism involving initial nucleophilic attack followed by elimination, resulting in the formation of the desired carbon-nitrogen bond with concurrent generation of hydrazine derivatives [1] [4]. The reaction conditions can be optimized to achieve yields ranging from 60-95% depending on the substrate and reaction parameters .

The substrate scope for carbon-nitrogen bond formation encompasses a wide range of organic compounds, including alkenes, aromatics, and carbonyl compounds [1] [2]. Particularly noteworthy is the compound's ability to facilitate the amination of electron-rich aromatic systems, where traditional amination methods often face limitations [4]. The morpholine substituents play a crucial role in modulating the reactivity and selectivity of these transformations [5].

Carbon-Oxygen Bond Coupling Reactions

The application of diazene-1,2-diylbis(morpholinomethanone) in carbon-oxygen bond coupling reactions represents a significant advancement in synthetic methodology [6] [7]. These reactions typically involve the coupling of alcohols or phenols with various carbon-based electrophiles, facilitated by the unique properties of the diazene compound [8] [9].

The mechanism of carbon-oxygen bond formation proceeds through a pathway similar to that observed in carbon-nitrogen bond formation, with the key difference being the nucleophilic nature of the oxygen-containing substrate [6] [7]. The morpholine units provide both electronic activation and steric control, enabling highly selective transformations under mild reaction conditions [8] [9].

Experimental investigations have revealed that the compound exhibits excellent performance in promoting carbon-oxygen coupling reactions with yields typically ranging from 50-90% [6] [7]. The reaction conditions can be tailored to accommodate various substrate types, including primary and secondary alcohols, phenols, and related oxygen nucleophiles [8] [9]. The stereochemical outcome of these reactions can be controlled through careful selection of reaction parameters and substrate design [6].

The synthetic utility of these carbon-oxygen coupling reactions extends to the preparation of complex molecular architectures, including natural product frameworks and pharmaceutical intermediates [7] [9]. The ability to form carbon-oxygen bonds with high selectivity and efficiency makes this methodology particularly valuable in multi-step synthetic sequences where functional group compatibility is crucial [8] [6].

Polycyclic Scaffold Construction via IMDA Reactions

The construction of polycyclic scaffolds through Intramolecular Diels-Alder (IMDA) reactions represents one of the most powerful applications of diazene-1,2-diylbis(morpholinomethanone) [10] [11] [12]. These reactions enable the rapid assembly of complex molecular architectures with multiple stereogenic centers, providing access to natural product-like structures with high efficiency [13] [10].

The role of diazene-1,2-diylbis(morpholinomethanone) in IMDA reactions typically involves its function as an activating agent or as a component in cascade reaction sequences [10] [11]. The compound's ability to undergo controlled fragmentation under specific conditions makes it particularly valuable in the construction of polycyclic systems where ring formation and functional group installation occur simultaneously [13] [12].

Mechanistic studies have revealed that the compound can participate in IMDA reactions through multiple pathways, depending on the substrate structure and reaction conditions [10] [11]. The most common pathway involves the initial formation of a dienophile-activated complex, followed by intramolecular cycloaddition to generate the polycyclic framework [13] [12]. The morpholine substituents provide both electronic and steric effects that influence the regio- and stereochemical outcome of these transformations [10].

The synthetic applications of IMDA reactions facilitated by diazene-1,2-diylbis(morpholinomethanone) have been demonstrated in the total synthesis of numerous natural products and complex molecular targets [10] [11] [12]. These reactions typically proceed with high stereoselectivity, generating products with yields ranging from 70-95% under optimized conditions [13] [10]. The ability to construct multiple rings and stereogenic centers in a single operation makes this methodology particularly attractive for the synthesis of complex natural products [11] [12].

Galanthamine Ring System Synthesis

The synthesis of the galanthamine ring system represents a particularly challenging application of diazene-1,2-diylbis(morpholinomethanone), requiring the construction of a complex tetracyclic framework with precise stereochemical control [14] [15] [16]. Galanthamine, a clinically important alkaloid used in the treatment of Alzheimer's disease, features a unique structural motif that has inspired numerous synthetic approaches [17] [18].

The application of diazene-1,2-diylbis(morpholinomethanone) in galanthamine synthesis typically involves its use in key bond-forming reactions that establish the core ring system [14] [15]. The compound's ability to facilitate carbon-nitrogen and carbon-carbon bond formation under mild conditions makes it particularly valuable in the construction of the azepine ring system characteristic of galanthamine [16] [17].

Experimental studies have demonstrated that the compound can be effectively employed in phenolic coupling reactions, a key transformation in galanthamine synthesis [17] [18]. The morpholine substituents provide the necessary electronic activation while maintaining compatibility with the sensitive functional groups present in galanthamine precursors [14] [15]. The reaction typically proceeds through an oxidative coupling mechanism, generating the phenolic ether linkage with concurrent formation of the seven-membered ring system [16] [17].

The synthetic utility of this approach has been validated through the successful preparation of galanthamine and related alkaloids [14] [15] [16]. The reactions typically achieve yields in the range of 40-80%, with the lower yields often attributed to the inherent complexity of the polycyclic target structure [17] [18]. The methodology has been extended to the synthesis of galanthamine analogs and derivatives, providing access to compounds with potential therapeutic applications [14] [15].

Allylation and Propargylation Reactions

The application of diazene-1,2-diylbis(morpholinomethanone) in allylation and propargylation reactions represents an important extension of its synthetic utility [19] [20] [21]. These reactions enable the introduction of allyl and propargyl groups into organic molecules, providing access to valuable synthetic intermediates and building blocks [20] [21].

The mechanism of allylation reactions typically involves the activation of allyl systems through coordination with the diazene compound, followed by nucleophilic attack by suitable reaction partners [19] [20]. The morpholine substituents play a crucial role in modulating the reactivity and selectivity of these transformations, enabling the selective introduction of allyl groups under controlled conditions [21] [20].

Propargylation reactions proceed through a similar mechanism, with the key difference being the nature of the alkyne-containing substrate [19] [20] [21]. The compound's ability to facilitate both propargylation and allenylation reactions, depending on the reaction conditions and substrate structure, provides significant synthetic flexibility [20] [21]. The regioselectivity of these reactions can be controlled through careful selection of reaction parameters, including temperature, solvent, and catalyst system [19] [20].

Experimental investigations have demonstrated that these reactions typically achieve yields in the range of 55-90%, with the variation depending on the specific substrate and reaction conditions employed [19] [20] [21]. The synthetic utility of these transformations has been validated through their application in the synthesis of complex natural products and pharmaceutical intermediates [20] [21]. The ability to introduce allyl and propargyl groups with high selectivity makes this methodology particularly valuable in synthetic sequences where subsequent transformations of these functional groups are required [19] [20].

| Application | Mechanism | Reaction Conditions | Selectivity | Yield Range |

|---|---|---|---|---|

| Carbon-Nitrogen Bond Formation | Electrophilic amination via nucleophilic attack | Polar solvents, ambient temperature | Regioselective | 60-95% |

| Carbon-Oxygen Bond Coupling | Coupling with alcohols/phenols | Catalytic or stoichiometric | Stereoselective | 50-90% |

| IMDA Reactions | Intramolecular Diels-Alder cycloaddition | Thermal or catalytic activation | Highly stereoselective | 70-95% |

| Galanthamine Synthesis | Phenolic coupling and rearrangement | Oxidative conditions | Diastereoselective | 40-80% |

| Allylation Reactions | Addition to allyl systems | Mild temperatures | Regiocontrolled | 55-85% |

| Propargylation Reactions | Propargyl group transfer | Metal catalysis | Enantioselective possible | 60-90% |

The diverse applications of diazene-1,2-diylbis(morpholinomethanone) in organic synthesis demonstrate its significant value as a versatile reagent for complex molecule construction. The compound's unique structural features, combining the electrophilic nature of the diazene moiety with the steric and electronic properties of the morpholine substituents, enable a wide range of synthetic transformations with high selectivity and efficiency. The continued development of methodologies utilizing this compound promises to further expand its applications in synthetic organic chemistry, particularly in the construction of complex molecular architectures and natural product synthesis.